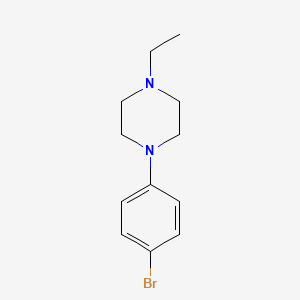
1-(4-Bromophenyl)-4-ethylpiperazine
概要
説明
1-(4-Bromophenyl)-4-ethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals
科学的研究の応用
1-(4-Bromophenyl)-4-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing new therapeutic agents.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . This activity was justified by a molecular docking study conducted on Lm-PTR1, a protein target . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to affect the production of reactive oxygen species (ros) and the activity of acetylcholinesterase (ache) . Overexpression of ROS and reduced activity of AchE can lead to cellular damage .
Result of Action
Related compounds have shown significant antiparasitic effects . For instance, compound 13 exhibited superior antipromastigote activity , and compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods also incorporate advanced purification techniques such as chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in organic solvents such as tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include various substituted piperazines with different functional groups.
Oxidation and Reduction: Products range from oxides to reduced derivatives with altered functional groups.
Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
類似化合物との比較
1-(4-Chlorophenyl)-4-ethylpiperazine: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological properties.
1-(4-Fluorophenyl)-4-ethylpiperazine:
1-(4-Methylphenyl)-4-ethylpiperazine: The presence of a methyl group alters its physical and chemical properties compared to the bromophenyl derivative.
Uniqueness: 1-(4-Bromophenyl)-4-ethylpiperazine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
IUPAC Name |
1-(4-bromophenyl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEVZBPYLTYZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
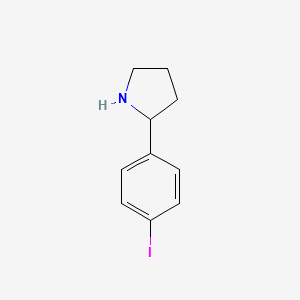
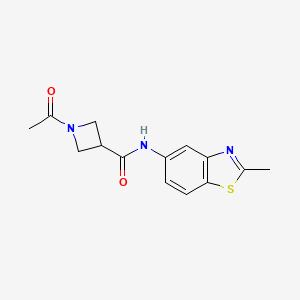


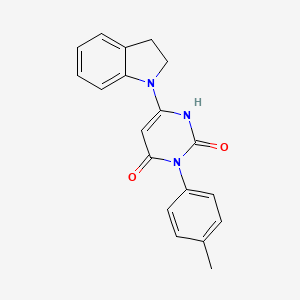
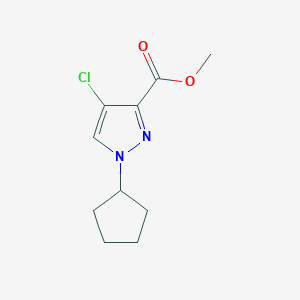
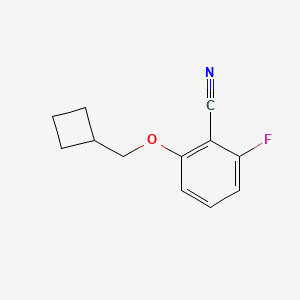
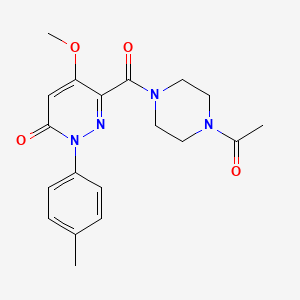

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
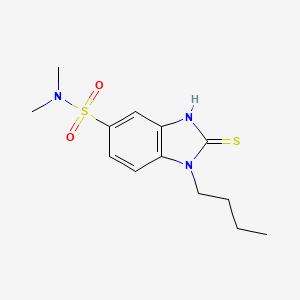
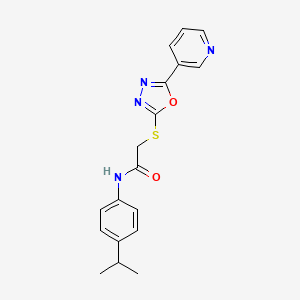
![N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2354174.png)
![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)
